molecular formula C18H15FO5S B2373905 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one CAS No. 904450-43-7

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one

Cat. No.: B2373905
CAS No.: 904450-43-7
M. Wt: 362.37
InChI Key: NBVTXPBSMMACKP-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic organic compound featuring a chromen-2-one (coumarin) core scaffold substituted with an ethoxy group at the 8-position and a 4-fluoro-3-methylphenylsulfonyl moiety at the 3-position. This specific molecular architecture suggests potential utility in various biochemical and pharmacological research areas. The coumarin nucleus is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of the sulfonyl group often confers properties that can modulate enzyme activity, particularly proteases, while the fluorine atom is a common substituent used to fine-tune a molecule's metabolic stability, bioavailability, and binding affinity. Researchers may find this compound valuable as a key intermediate or building block in organic synthesis, or as a candidate for investigating new biological pathways. Note: The specific mechanism of action, primary research applications, and detailed biological profile for this compound are not yet fully characterized in the available scientific literature. Researchers are encouraged to consult specialized databases and conduct their own literature reviews for the most current information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO5S/c1-3-23-15-6-4-5-12-10-16(18(20)24-17(12)15)25(21,22)13-7-8-14(19)11(2)9-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVTXPBSMMACKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation via Friedel-Crafts Reaction

Electrophilic sulfonylation using 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of AlCl₃ has been explored. However, poor regioselectivity (<30% yield) limits its utility.

Coupling with Pre-Formed Sulfonyl Moieties

Palladium-catalyzed cross-coupling between 3-bromo-8-ethoxychromen-2-one and 4-fluoro-3-methylbenzenesulfonylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) achieves moderate yields (65%) but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Table 2: Efficiency of Key Synthetic Steps

Step Method Yield (%) Time Cost Scalability
Coumarin Formation Knoevenagel 82–92 2–7 h Low High
Thioether Installation SNAr 78 12 h Medium Moderate
Sulfone Oxidation NaIO₄ Oxidation 85 2 h Low High
Direct Sulfonylation Friedel-Crafts 30 6 h High Low

The thioether-oxidation route offers the best balance of yield, cost, and scalability.

Chemical Reactions Analysis

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications.

Scientific Research Applications

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities.

    Biology: The compound’s biological properties make it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy and sulfonyl groups in the target compound increase its lipophilicity (logP ~3.5) compared to hydroxylated analogues like 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one (logP ~2.1), suggesting enhanced membrane permeability but reduced aqueous solubility .

Biological Activity: Unlike warfarin, which acts via vitamin K antagonism, sulfonated coumarins like the target compound often inhibit serine proteases (e.g., thrombin) due to sulfonyl group interactions with catalytic residues . The absence of a hydroxyl group at position 7 (common in natural flavonoids like the 7-hydroxy derivative in ) may reduce antioxidant capacity but enhance synthetic stability .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving sulfonylation and ethoxylation, as described in the patent , whereas natural coumarins (e.g., 7-hydroxy derivatives) are often isolated from plant sources.

Comparative Data on Sulfonated Coumarins

Compound Sulfonyl Substituent Enzyme Inhibition (IC50) Solubility (mg/mL)
Target Compound 4-fluoro-3-methylphenyl Not reported<sup>‡</sup> <0.1 (predicted)
3-(4-Toluenesulfonyl)coumarin 4-methylphenyl 12 µM (trypsin) 0.5
3-(Phenylsulfonyl)coumarin Phenyl 45 µM (trypsin) 0.3
  • The 4-fluoro-3-methylphenyl group in the target compound may enhance binding affinity compared to simpler phenyl or toluenesulfonyl derivatives due to fluorine’s electronegativity and methyl’s hydrophobic effects.

Hypothesized Advantages

  • Enhanced Stability : The ethoxy group at position 8 reduces susceptibility to oxidative degradation compared to hydroxylated coumarins.
  • Selectivity : The fluorine atom may confer selectivity for specific enzyme isoforms, a feature observed in fluorinated pharmaceuticals.

Biological Activity

8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one is a synthetic compound with the molecular formula C18H15FO5SC_{18}H_{15}FO_5S and a molecular weight of 362.37 g/mol. This compound has garnered attention due to its diverse biological activities, making it a significant candidate for research in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its capacity to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thus blocking substrate access. Additionally, it may function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through modulation of pro-inflammatory cytokines.
  • Anticancer Activity : In vitro studies have shown potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
8-Ethoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-oneSimilar chromen coreModerate anti-inflammatory
3-(4-Fluorophenyl)sulfonylchromen-2-oneLacks ethoxy groupLower anticancer activity

The distinct substitution pattern in this compound is believed to enhance its biological efficacy compared to these analogs.

Case Study 1: Anticancer Activity Assessment

A study conducted on the efficacy of this compound against breast cancer cell lines demonstrated significant cytotoxicity. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration

In a separate investigation focusing on its anti-inflammatory properties, researchers treated RAW 264.7 macrophages with varying concentrations of the compound. The findings revealed a dose-dependent reduction in nitric oxide production, suggesting that the compound effectively inhibits nitric oxide synthase activity.

Table of Research Findings

Study FocusMethodologyKey Findings
Anticancer ActivityMCF-7 cell line assayInduced apoptosis via caspase activation
Anti-inflammatoryRAW 264.7 macrophage assayDose-dependent inhibition of nitric oxide production

Q & A

Q. What are the key steps in synthesizing 8-Ethoxy-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one, and what reagents are critical for ensuring yield and purity?

The synthesis typically involves a multi-step process:

  • Step 1 : Sulfonylation of the chromenone core using a fluorinated phenyl sulfonyl chloride derivative under basic conditions (e.g., sodium hydroxide in ethanol) .
  • Step 2 : Introduction of the ethoxy group at the 8-position via nucleophilic substitution, requiring anhydrous conditions and catalytic bases like triethylamine .
  • Critical Reagents : Sodium hydroxide for deprotonation, hydrogen peroxide for oxidation of intermediates, and propargyl bromide for functionalization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) confirm substituent positions and sulfonyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) validates molecular weight (e.g., m/z 404.0821 [M+H]+^+) .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water) monitor purity and detect byproducts .

Q. What initial biological screening assays are recommended to evaluate its antimicrobial and anticancer potential?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM, with IC50_{50} calculations and comparison to doxorubicin .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups influencing biological activity?

  • Methodology :
    • Substituent Variation : Synthesize analogs with modifications to the ethoxy, sulfonyl, or fluorophenyl groups .
    • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or topoisomerase II, correlating with experimental IC50_{50} values .
    • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .
  • Example : Replacing the 4-fluoro-3-methylphenyl group with a trifluoromethyl group increased COX-2 inhibition by 40% .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., oral vs. intravenous administration in rodent models) and metabolic stability using liver microsomes .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; inactive metabolites may explain reduced in vivo activity .
  • Tissue Distribution Studies : Radiolabeled compound tracking (e.g., 14C^{14}\text{C}) to evaluate accumulation in target organs .

Q. What environmentally focused experimental frameworks can assess its persistence and transformation in ecosystems?

  • OECD Guidelines :
    • Hydrolysis : Expose to pH 4–9 buffers at 25°C; monitor degradation via LC-MS .
    • Photolysis : UV irradiation (λ = 254 nm) in aqueous solutions to simulate sunlight effects .
    • Soil Sorption : Batch experiments with varying organic matter content to calculate Koc_{oc} values .
  • Ecotoxicity : Daphnia magna acute toxicity tests (48-h LC50_{50}) and algal growth inhibition assays .

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